molecular formula C16H12BrClN4O3 B11078366 5-bromo-N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

5-bromo-N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B11078366
M. Wt: 423.6 g/mol
InChI Key: NZJKHMNABULFAQ-UHFFFAOYSA-N
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Description

5-bromo-N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide: is a heterocyclic compound with an intriguing structure It contains both an indole nucleus and a pyridine ring

    Indole: An important heterocyclic system, indole provides the skeleton for various biologically active molecules. It’s found in compounds like lysergic acid diethylamide (LSD) and certain alkaloids from plants.

    Pyridine: Another aromatic heterocycle, pyridine is commonly encountered in organic chemistry.

Chemical Reactions Analysis

Reactions::

    Electrophilic Substitution: Like benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization. Common reactions include halogenation, nitration, and Friedel-Crafts acylation.

    Hydrazide Formation: The carbohydrazide group in the compound suggests a reaction with hydrazine derivatives.

Reagents and Conditions::

    Halogenation: Bromination or chlorination using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Friedel-Crafts Acylation: Acyl chlorides (e.g., benzoyl chloride) with Lewis acids (e.g., AlCl₃).

Major Products:: The major product would be the desired compound itself, 5-bromo-N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer effects.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Industry: Assess its suitability for industrial processes or as a starting material for drug synthesis.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s worth exploring related indole derivatives and comparing their structures and properties.

Properties

Molecular Formula

C16H12BrClN4O3

Molecular Weight

423.6 g/mol

IUPAC Name

5-bromo-N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C16H12BrClN4O3/c17-10-4-9(7-19-8-10)15(24)21-20-13-6-14(23)22(16(13)25)12-3-1-2-11(18)5-12/h1-5,7-8,13,20H,6H2,(H,21,24)

InChI Key

NZJKHMNABULFAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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